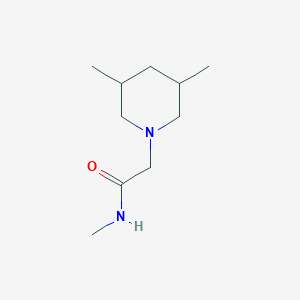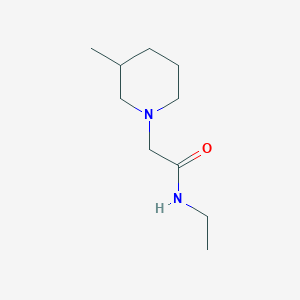![molecular formula C14H16N2O B7566178 N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)
N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide, also known as CP-47,497 or simply CP, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the mid-1990s and is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP has been extensively studied for its potential therapeutic applications, as well as its effects on the central nervous system.
作用機序
CP acts on the endocannabinoid system, which is a complex network of receptors, enzymes, and endogenous ligands that play a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. CP binds to CB1 and CB2 receptors, which are mainly located in the central nervous system and immune cells, respectively. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release, gene expression, and ion channel activity.
Biochemical and Physiological Effects
CP has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and increasing the production of endogenous opioids. CP has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, CP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
CP has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. It also has a long half-life, which allows for sustained effects in vivo. However, CP has several limitations, including its low solubility in water and its potential for off-target effects at high concentrations. Additionally, CP is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids.
将来の方向性
There are several future directions for research on CP and related compounds. One area of interest is the development of more selective CB1 and CB2 receptor agonists that can be used as therapeutic agents. Another area of interest is the investigation of the potential use of CP in the treatment of various neurological disorders, such as epilepsy and traumatic brain injury. Additionally, there is a need for further research into the long-term effects of CP and its potential for abuse and addiction.
合成法
The synthesis of CP involves several steps, including the reaction of 4-cyanobenzyl chloride with 2,2-dimethylcyclopropanecarboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification through chromatography.
科学的研究の応用
CP has been the subject of numerous scientific studies, mainly focused on its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant effects, as well as the ability to modulate the immune system. CP has also been studied for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
特性
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-7-13(10)14(17)16(2)9-12-5-3-11(8-15)4-6-12/h3-6,10,13H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEIUNYPXFXIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)

![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)

![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)

![N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)

![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)
